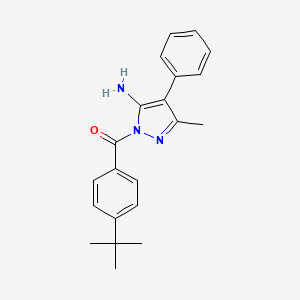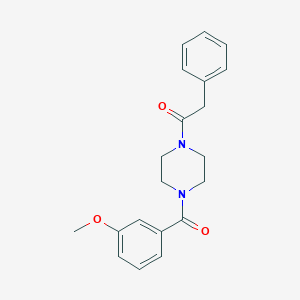![molecular formula C19H19N3O3 B5583981 7-[4-methyl-3-(1H-pyrrol-1-yl)benzoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5583981.png)
7-[4-methyl-3-(1H-pyrrol-1-yl)benzoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound and its derivatives involves the spiro heterocyclization of 4,5-diaroyl-1H-pyrrole-2,3-diones with acyclic enamines, leading to complex structures with potential biological activities. For example, ethyl 4-aroyl-1,6-diaryl-3-hydroxy-2-oxo-8-phenyl-1,7-diazaspiro[4.4]nona-3,6,8-triene-9-carboxylates have been synthesized, showcasing the diversity of the reaction outcomes (Silaichev et al., 2013).
Molecular Structure Analysis
The molecular structure of these compounds has been characterized using X-ray crystallography, revealing detailed insights into their crystalline forms. The structure of ethyl 4-benzoyl-3-hydroxy-1-(4-methylphenyl)-2-oxo-6,8-diphenyl-1,7-diazaspiro[4.4]nona-3,6,8-triene-9-carboxylate, for instance, was determined, highlighting the complex architecture of these molecules (Silaichev et al., 2013).
Chemical Reactions and Properties
The chemical behavior of these compounds under various conditions has been extensively studied. Reactions with different nucleophiles and the ability to form bridged analogs of pyrrolizidine alkaloids showcase their versatile reactivity and potential for creating a wide range of derivatives with varying properties (Konovalova et al., 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior and potential applications of these compounds. The detailed structural analysis through X-ray crystallography provides insights into the molecule's conformation and its implications on physical properties.
Chemical Properties Analysis
The chemical properties, including reactivity with different chemical agents, stability under various conditions, and potential for further functionalization, are essential for the application of these compounds in chemical synthesis and potential pharmaceutical applications. Studies have shown that these compounds can undergo various chemical transformations, offering pathways to a wide range of functionalized derivatives.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
7-(4-methyl-3-pyrrol-1-ylbenzoyl)-2,7-diazaspiro[4.4]nonane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-4-5-14(10-15(13)21-7-2-3-8-21)17(24)22-9-6-19(12-22)11-16(23)20-18(19)25/h2-5,7-8,10H,6,9,11-12H2,1H3,(H,20,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRDQHHXTACRNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC3(C2)CC(=O)NC3=O)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5583901.png)
![N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5583904.png)
![1-ethyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-tetrazol-5-amine](/img/structure/B5583913.png)
![(3-chloro-4-methoxyphenyl)(imidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B5583914.png)


![3-amino-5-chloro-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5583960.png)

![7-(cyclopropylmethyl)-N-[(1S)-2-hydroxy-1-methylethyl]-6-(4-methoxyphenyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5583974.png)
![ethyl 8-methoxy-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B5583987.png)
![(3S*,4R*)-1-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5583992.png)

